molecular formula C9H12FNO B12973145 (R)-1-(3-Fluorophenyl)-2-methoxyethanamine

(R)-1-(3-Fluorophenyl)-2-methoxyethanamine

Cat. No.: B12973145
M. Wt: 169.20 g/mol
InChI Key: PGVFGZWCJFESMU-VIFPVBQESA-N
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Description

®-1-(3-Fluorophenyl)-2-methoxyethanamine is an organic compound that features a fluorophenyl group attached to a methoxyethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Fluorophenyl)-2-methoxyethanamine typically involves the reaction of 3-fluorobenzaldehyde with a suitable amine under controlled conditions. One common method involves the use of reductive amination, where 3-fluorobenzaldehyde is reacted with methoxyethanamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.

Industrial Production Methods

In an industrial setting, the production of ®-1-(3-Fluorophenyl)-2-methoxyethanamine may involve continuous flow processes to ensure high yield and purity. Flow microreactor systems can be employed to facilitate the reaction, providing better control over reaction parameters and improving efficiency .

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Fluorophenyl)-2-methoxyethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

®-1-(3-Fluorophenyl)-2-methoxyethanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving receptor binding and enzyme inhibition.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(3-Fluorophenyl)-2-methoxyethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity and selectivity are essential to understand its effects .

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(3-Chlorophenyl)-2-methoxyethanamine
  • ®-1-(3-Bromophenyl)-2-methoxyethanamine
  • ®-1-(3-Iodophenyl)-2-methoxyethanamine

Uniqueness

®-1-(3-Fluorophenyl)-2-methoxyethanamine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity compared to its chloro, bromo, and iodo counterparts .

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

(1R)-1-(3-fluorophenyl)-2-methoxyethanamine

InChI

InChI=1S/C9H12FNO/c1-12-6-9(11)7-3-2-4-8(10)5-7/h2-5,9H,6,11H2,1H3/t9-/m0/s1

InChI Key

PGVFGZWCJFESMU-VIFPVBQESA-N

Isomeric SMILES

COC[C@@H](C1=CC(=CC=C1)F)N

Canonical SMILES

COCC(C1=CC(=CC=C1)F)N

Origin of Product

United States

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